molecular formula C22H17BrN4O3 B13382503 N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide

N'-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide

Cat. No.: B13382503
M. Wt: 465.3 g/mol
InChI Key: BCKFZDDTWWBNEU-GUJRAXHGSA-N
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Description

N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide typically involves a multi-step process. One common method includes the reaction of phthalide, hydrazine hydrate, and an appropriate aldehyde under mild conditions. This one-pot reaction is catalyst-free and environmentally friendly, providing the desired compound in moderate to excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction might yield a simpler hydrazone derivative.

Scientific Research Applications

N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its anticancer activity might involve the induction of apoptosis or inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-[3-(2-benzoylcarbohydrazonoyl)-2-methoxy-5-methylbenzylidene]benzohydrazide
  • N’-[3-(2-benzoylcarbohydrazonoyl)-2-hydroxy-5-methoxybenzylidene]benzohydrazide

Uniqueness

N’-[3-(2-benzoylcarbohydrazonoyl)-5-bromo-2-hydroxybenzylidene]benzohydrazide is unique due to the presence of the bromine atom and the specific arrangement of functional groups, which may confer distinct biological activities and chemical properties compared to its analogs .

Properties

Molecular Formula

C22H17BrN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

N-[(E)-[3-[(E)-(benzoylhydrazinylidene)methyl]-5-bromo-2-hydroxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C22H17BrN4O3/c23-19-11-17(13-24-26-21(29)15-7-3-1-4-8-15)20(28)18(12-19)14-25-27-22(30)16-9-5-2-6-10-16/h1-14,28H,(H,26,29)(H,27,30)/b24-13+,25-14+

InChI Key

BCKFZDDTWWBNEU-GUJRAXHGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC(=C2O)/C=N/NC(=O)C3=CC=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC(=C2O)C=NNC(=O)C3=CC=CC=C3)Br

Origin of Product

United States

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